2-(4-methoxyphenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate
Description
2-(4-Methoxyphenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C16H15IO5
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 3-iodo-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IO5/c1-21-13-6-3-11(4-7-13)15(19)10-23-17(20)12-5-8-16(22-2)14(18)9-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRSCPFEXROVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate typically involves the esterification of 3-iodo-4-methoxybenzoic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodo group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Hydrolysis: The major products are 3-iodo-4-methoxybenzoic acid and 2-(4-methoxyphenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate depends on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target enzymes. The presence of the iodo group can enhance its binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-oxoethyl 4-methoxybenzoate: Lacks the iodo group, which may result in different reactivity and binding properties.
2-(4-Methoxyphenyl)-2-oxoethyl 3-chloro-4-methoxybenzoate: Contains a chloro group instead of an iodo group, leading to variations in chemical behavior and applications.
2-(4-Methoxyphenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate: The bromo group provides different reactivity compared to the iodo group.
Uniqueness
The presence of both methoxy and iodo groups in 2-(4-methoxyphenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate makes it unique in terms of its chemical reactivity and potential applications. The iodo group, in particular, can participate in specific interactions such as halogen bonding, which can be advantageous in certain biochemical and medicinal contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
